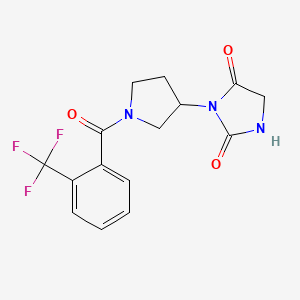

3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione

Description

3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a heterocyclic compound featuring a pyrrolidine ring fused with an imidazolidine-2,4-dione core. The 2-(trifluoromethyl)benzoyl group at the pyrrolidine nitrogen enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications, particularly in targeting enzymes like dipeptidyl peptidase-4 (DPP-4) or kinases. Its synthesis typically involves multi-step reactions, including cyclization and benzoylation, with purification via chromatography .

Properties

IUPAC Name |

3-[1-[2-(trifluoromethyl)benzoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3/c16-15(17,18)11-4-2-1-3-10(11)13(23)20-6-5-9(8-20)21-12(22)7-19-14(21)24/h1-4,9H,5-8H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRLJXSIHTUWRAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CNC2=O)C(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

Introduction of the Trifluoromethylbenzoyl Group: This step often involves the acylation of the pyrrolidine ring using 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Formation of the Imidazolidine-2,4-dione Ring: The final step involves the cyclization of the intermediate with urea or a similar reagent under controlled conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Strong bases such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Alcohol derivatives of the carbonyl groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Applications

Research indicates that 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione exhibits promising biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

- Anticancer Properties : There is evidence indicating potential anticancer activity, with ongoing investigations into its mechanisms of action against various cancer cell lines .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. Below is a comparative table highlighting some structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(1-(3-Fluoro-4-methylbenzoyl)azetidin-3-yl)imidazolidine-2,4-dione | Structure | Contains azetidine ring; exhibits different biological activity due to azetidine incorporation |

| Imidazole-containing compounds | Structure | Known for diverse therapeutic applications |

| 5-Fluoro-pyrimidine derivatives | Structure | Commonly used in cancer therapy due to antimetabolite properties |

Mechanism of Action

The mechanism of action of 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the imidazolidine-2,4-dione moiety can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

However, insights can be drawn from structurally related pyrrolidine and imidazolidine derivatives.

2.1. Structural and Functional Similarities

- Core Scaffold: The pyrrolidine-imidazolidine-dione framework is shared with compounds like 5-Ethyl 2-methyl 4-(4-(tert-butyl)phenyl)-3,3-dicyano-2-(2-methoxy-2-oxoethyl)pyrrolidine-2,5-dicarboxylate (from ). Both compounds exhibit rigid bicyclic structures, but the substituents critically influence their bioactivity.

- Substituent Effects: The 2-(trifluoromethyl)benzoyl group confers higher metabolic resistance than the dicyano and methoxy-2-oxoethyl groups in the analog from . This difference may translate to improved pharmacokinetics in vivo.

2.2. Physicochemical Properties

While direct data for the target compound is sparse, comparisons can be inferred:

The analog from has a higher molecular weight and melting point, likely due to its bulky tert-butyl group and additional ester functionalities. However, the target compound’s trifluoromethyl group may offer superior bioavailability due to balanced lipophilicity.

Biological Activity

3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on existing literature.

Chemical Structure and Properties

The compound features a trifluoromethyl group, a benzoyl moiety, and an imidazolidine ring. Its molecular formula is , with a molecular weight of approximately 342.3 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and stability, which are critical for biological activity.

Synthesis

The synthesis typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes the reaction of 3-(trifluoromethyl)benzoyl chloride with pyrrolidine to form an intermediate, which is subsequently reacted with imidazolidine under controlled conditions. The use of solvents like dichloromethane and catalysts such as triethylamine is standard in these reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazolidine compounds can demonstrate significant antimicrobial properties. For instance, similar structures have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, often revealing promising results in inhibiting bacterial growth .

Anticancer Properties

The compound has been investigated for its potential anticancer activity. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways. For example, compounds with similar structures have been noted for their effectiveness against prostate cancer cells by inhibiting key protein kinases involved in cell cycle regulation .

Neuropharmacological Effects

Recent studies have explored the neuropharmacological potential of related compounds as antidepressants. Research indicates that these compounds can act as ligands for serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation. In vivo tests have shown that certain derivatives exhibit significant antidepressant-like effects in forced swim tests .

The biological activity of this compound is thought to involve:

- Enzyme Inhibition : The compound may inhibit phosphodiesterases (PDEs), which play a crucial role in regulating intracellular signaling pathways.

- Receptor Modulation : It potentially interacts with serotonin receptors, influencing neurotransmitter systems related to mood and anxiety disorders.

Case Studies

- Antidepressant Activity : A study evaluated a series of related compounds for their ability to bind to serotonin receptors and inhibit PDE4B and PDE10A. The most promising candidates showed significant binding affinity and were effective in reducing depressive behaviors in animal models .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of various derivatives against Mycobacterium tuberculosis. Compounds exhibiting over 90% inhibition were further analyzed for selectivity indices, demonstrating potential as therapeutic agents against resistant strains .

Data Summary Table

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Imidazolidine Derivatives | Inhibition of bacterial growth |

| Anticancer | Protein Kinase Inhibitors | Induction of apoptosis in cancer cells |

| Neuropharmacological | Serotonin Receptor Ligands | Antidepressant-like effects in animal models |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-(2-(Trifluoromethyl)benzoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The synthesis of structurally related heterocyclic compounds often employs multi-step protocols involving cyclization, coupling, or oxidation reactions. For instance, iodine(III)-mediated oxidative cyclization (e.g., using iodobenzene diacetate) has proven effective for fused triazolopyridines . For the target compound, analogous strategies could involve coupling pyrrolidine derivatives with trifluoromethylbenzoyl precursors under controlled conditions. Optimization may include varying catalysts (e.g., palladium for cross-coupling), temperature gradients (e.g., reflux in dichloromethane), and stoichiometric ratios of reagents to maximize yield. Post-synthetic purification via column chromatography or recrystallization (as in ) is critical .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Comprehensive characterization requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (as in and ) to confirm proton environments and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns .

- Elemental Analysis : Percent composition validation (e.g., C, H, N) as demonstrated in .

- Melting Point Determination : Consistency with literature values (e.g., mp ranges in ) .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices during pharmacokinetic studies?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Method validation should include calibration curves (linearity), limits of detection/quantification, and recovery rates. For example, utilized ethanol-based extraction and HPLC for similar heterocycles, which can be adapted .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions in biological activity data across different assay systems for this compound?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, cell lines, or solvent effects). To address this:

- Standardized Assay Protocols : Use uniform cell lines (e.g., HEK293 for cytotoxicity) and solvent controls (e.g., DMSO concentration ≤0.1%).

- Dose-Response Curves : Establish EC50/IC50 values across multiple replicates (e.g., four replicates with five plants each, as in ) .

- Orthogonal Assays : Cross-validate using in vitro (enzyme inhibition) and in vivo (e.g., zebrafish models) systems .

Q. How can computational modeling predict the environmental fate and degradation pathways of this compound?

- Methodological Answer : Tools like EPI Suite or COSMOtherm can estimate physicochemical properties (logP, pKa) and biodegradation potential. Molecular dynamics simulations may predict hydrolysis or photolysis pathways. For example, the INCHEMBIOL project ( ) emphasized studying abiotic transformations in soil/water compartments, which can guide experimental validation .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) involving the trifluoromethyl group in this compound?

- Methodological Answer : SAR studies require systematic variation of substituents:

- Analog Synthesis : Replace the trifluoromethyl group with -CH3, -Cl, or -CF2H to assess electronic/steric effects.

- Biological Testing : Compare activity across analogs using standardized assays (e.g., antimicrobial evaluations in ) .

- Crystallography/DFT Calculations : Resolve 3D structures (e.g., X-ray) or compute electrostatic potentials to correlate substituent effects with activity .

Q. How can researchers design long-term stability studies to evaluate storage conditions for this compound?

- Methodological Answer : Accelerated stability testing under ICH guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.